molecular formula C10H19BrO2 B3052019 2-(5-Bromopentyloxy)tetrahydro-2H-pyran CAS No. 37935-47-0

2-(5-Bromopentyloxy)tetrahydro-2H-pyran

Cat. No. B3052019
CAS RN: 37935-47-0
M. Wt: 251.16 g/mol
InChI Key: IIYALNBCDFGNNL-UHFFFAOYSA-N
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Description

“2-(5-Bromopentyloxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C10H19BrO2 . It has an average mass of 251.161 Da and a monoisotopic mass of 250.056839 Da .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-[(5-Bromopentyl)oxy]tetrahydro-2H-pyran with magnesium turnings in TetaF . The reaction mixture is heated at 500C for 1 hour .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula Br(CH2)5OC5H9O . This indicates that the compound contains a bromopentyl group attached to a tetrahydropyran ring via an oxygen atom .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H19BrO2, an average mass of 251.161 Da, and a monoisotopic mass of 250.056839 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthons Development : 2H-pyran-2-ones, closely related to 2-(5-Bromopentyloxy)tetrahydro-2H-pyran, have been used in the synthesis of 5- and 3- substituted 2H-pyran-2-ones, which are useful in convergent syntheses of lucibufagins and bufadienolides (Liu & Meinwald, 1996).
  • Gas-phase Pyrolysis : Studies on tetrahydropyranyl phenoxy ethers, similar to 2-(5-Bromopentyloxy)tetrahydro-2H-pyran, have explored their gas-phase pyrolysis, revealing insights into the kinetics and mechanisms of their thermal degradation (Álvarez-Aular et al., 2018).

Synthesis and Medicinal Applications

  • Convergent Syntheses : Research shows the potential of using derivatives of tetrahydro-2H-pyran in the convergent synthesis of various complex molecules, highlighting their utility in organic synthesis and medicinal chemistry (Liu et al., 2008).
  • Antioxidative Compounds : Compounds related to 2-(5-Bromopentyloxy)tetrahydro-2H-pyran have been identified in marine biota, exhibiting significant antioxidative and anti-inflammatory properties, which could have implications in medicinal chemistry (Joy & Chakraborty, 2017).

Synthesis Techniques and Characterization

  • Synthesis Approaches : Various methods have been developed for the efficient synthesis of tetrahydro-2H-pyran derivatives, employing catalysts and optimizing reaction conditions for better yields and specificity (Gurumurthi et al., 2009).
  • Characterization and Applications : The synthesis and characterization of derivatives of tetrahydro-2H-pyran have been extensively studied, with applications ranging from sensing to antimicrobial activity, underscoring the versatility of these compounds (Tadesse et al., 2016).

properties

IUPAC Name

2-(5-bromopentoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYALNBCDFGNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383049
Record name 2-(5-Bromopentyloxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopentyloxy)tetrahydro-2H-pyran

CAS RN

37935-47-0
Record name 2-(5-Bromopentyloxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 36 g of 5-bromopentan-1-ol were added 24.72 ml of 2,3-dihydropyran and 3 drops of phosphorus oxychloride under cooling in an ice bath, and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with diethyl ether, washed with 5% aqueous potassium hydroxide, water, a saturated aqueous solution of sodium chloride, dried over magnesium sulphate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:19) as eluent to give 49.5 g of the subtitle compound having the following physical characteristics:
Quantity
36 g
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24.72 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5-bromopentanol (10 g) in DCM (150 mL) was added pyridinium p-toluenesulfonate (1.5 g) followed by 3,4-dihydro-2H-pyran (8.1 mL) and the reaction mixture was stirred at room temperature under nitrogen for 21 hours. The solution was diluted with ether then washed with diluted brine (1:1 brine:water, 140 mL) before the organics were dried over sodium sulfate, filtered and evaporated. Purification was by silica gel chromatography eluting with 0 to 50% ethyl acetate in cyclohexane to afford the subtitled compound as a colourless liquid. Yield 14.14 g.
Quantity
10 g
Type
reactant
Reaction Step One
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1.5 g
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Quantity
150 mL
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8.1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Kadirvel, M Fairclough, C Cawthorne… - Bioorganic & Medicinal …, 2014 - Elsevier
The diethyl ester of [ 18 F]ML-10 is a small molecule apoptotic PET probe for cancer studies. Here we report a novel multi-step synthesis of the diethyl ester of ML-10 in excellent yields …
Number of citations: 20 www.sciencedirect.com
EA Matyushenkov, DG Churikov, NA Sokolov… - Russian journal of …, 2003 - Springer
Reaction of 2-vinyltetrahydrofuran and 2-vinyltetrahydropyran with ethylmagnesium bromude in the presence ot titanium(IV) isopropoxide afforded in moderate selectivity trans-4-octen-1…
Number of citations: 10 link.springer.com
Y Tao, X Yang, Y Jin, Q Wang - Synthetic Communications, 2013 - Taylor & Francis
Practical and improved procedures for the synthesis of 7-bromo-(Z,E)-4,6-heptadienal by Pd(II)-catalyzed coupling reaction were developed. Based on the improved method, an efficient …
Number of citations: 9 www.tandfonline.com
L Dihydromonacolin - library-archives.canada.ca
The ability of three different alcohol dehydrogenase enzymes (yeast alcohol dehydrogenase, horse liver alcohol dehydrogenase and hydroxysteroid dehydrogenase) to activate a …
Number of citations: 3 library-archives.canada.ca
D Lubriks, K Haldimann, SN Hobbie, A Vasella, E Suna… - Antibiotics, 2022 - mdpi.com
The synthesis and antiribosomal and antibacterial activity of both anomers of a novel apralog, 5-O-(5-amino-3-C-dimethylaminopropyl-D-ribofuranosyl)apramycin, are reported. Both …
Number of citations: 7 www.mdpi.com
M Mansurova, V Klusák, P Nešněrová, A Muck… - Tetrahedron, 2009 - Elsevier
Mono-, difluorinated, and thioanalogues of Bombyx mori female sex pheromones (bombykol, 1) were designed according to the ab initio calculations. These rationally designated …
Number of citations: 10 www.sciencedirect.com
MMC Rivera - 2011 - search.proquest.com
Fatty acids constitute the most abundant class of natural compounds and are included in the composition of complex lipids. This type of compounds have been known and studied for …
Number of citations: 0 search.proquest.com
T Mukaiyama, K Pudhom, K Yamane… - Bulletin of the Chemical …, 2003 - journal.csj.jp
Double aldol reaction proceeded stereoselectively at one α-carbon of ketones to give α-(1-hydroxyalkyl)-β-hydroxyalkyl ketones (double aldols) in good to high yields by the following …
Number of citations: 25 www.journal.csj.jp
AM Leal Soares, PH B França, MF Triana… - Pest management …, 2020 - Wiley Online Library
BACKGROUND The cashew stem borer Anthistarcha binocularis (Meyrick) is a major pest in cashew orchards in Brazil. The damage caused by the larvae results in economic losses, …
Number of citations: 9 onlinelibrary.wiley.com

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